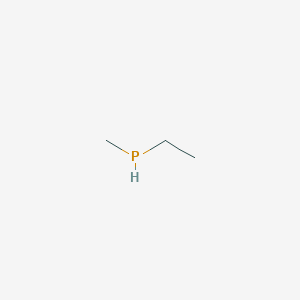

Ethyl(methyl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

5849-95-6 |

|---|---|

Molecular Formula |

C3H9P |

Molecular Weight |

76.08 g/mol |

IUPAC Name |

ethyl(methyl)phosphane |

InChI |

InChI=1S/C3H9P/c1-3-4-2/h4H,3H2,1-2H3 |

InChI Key |

BXDCELKJGGVUHD-UHFFFAOYSA-N |

Canonical SMILES |

CCPC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Methyl Phosphane and Analogous Phosphanes

Direct Synthetic Routes to Chiral and Achiral Alkylphosphanes

Direct methods for the synthesis of alkylphosphanes typically involve the formation of phosphorus-carbon bonds through reactions with phosphorus halides or the reduction of pentavalent phosphorus compounds.

Nucleophilic Substitution Reactions with Halogenated Phosphorus Precursors

A fundamental and widely used method for creating P-C bonds is the nucleophilic substitution of a halogen on a phosphorus atom. wikipedia.org This approach can be adapted to produce primary, secondary, and tertiary phosphines. The reaction generally involves an organometallic reagent, such as an organolithium or Grignard reagent, attacking a phosphorus halide. wikipedia.orgwikipedia.org

For a mixed alkylphosphane like ethyl(methyl)phosphane, a stepwise substitution on a precursor like phosphorus trichloride (B1173362) (PCl₃) or a dichlorophosphine is necessary. For instance, reacting PCl₃ first with one equivalent of a methylating agent and then with one equivalent of an ethylating agent can, in principle, yield the desired product, though careful control of reaction conditions is required to manage the formation of multiple substitution products. nih.gov

The general mechanism for these reactions can be classified as either Sɴ1 or Sɴ2, depending on the substrate, nucleophile, and reaction conditions. libretexts.orgyoutube.com For primary and secondary phosphine (B1218219) synthesis, Sɴ2-type mechanisms are common. libretexts.org The reactivity of the halogenated phosphorus precursor is high, and the choice of solvent and temperature is critical to control the selectivity of the alkylation. youtube.com

Grignard Reagent-Based Approaches for Alkylphosphane Formation

Grignard reagents (R-Mg-X) are among the most common nucleophiles used for the alkylation of phosphorus halides due to their ready availability and high reactivity. nih.govwikipedia.org The synthesis of both symmetrical and unsymmetrical phosphines can be achieved using this method. nih.gov For example, treating chlorodiphenylphosphine (B86185) with various alkyl or aryl Grignard reagents can produce a range of mixed tertiary phosphines. nih.gov

To synthesize an unsymmetrical dialkylphosphane, one could start with a dichlorophosphine, such as methyldichlorophosphine (B1584959) (CH₃PCl₂). Sequential reaction with different Grignard reagents can lead to the formation of mixed phosphines. However, achieving high selectivity in a one-pot reaction can be challenging, often resulting in mixtures of products. nih.gov A more controlled approach involves isolating the intermediate chlorophosphine after the first substitution and then reacting it with the second Grignard reagent.

An alternative strategy for creating unsymmetrical tertiary phosphine oxides involves the sequential substitution of phosphonic acid dithioesters with Grignard reagents, which offers greater control over the introduction of different substituents. acs.org Secondary phosphine oxides can also be prepared from phosphorus trichloride or dialkyl phosphites by reaction with Grignard reagents followed by hydrolysis. researchgate.net

Table 1: Examples of Phosphine Synthesis using Grignard Reagents

| Phosphorus Precursor | Grignard Reagent(s) | Product | Reference |

|---|---|---|---|

| Chlorodiphenylphosphine (Ph₂PCl) | Methylmagnesium chloride (CH₃MgCl) | Methyldiphenylphosphine (Ph₂PMe) | nih.gov |

| Dichlorophenylphosphine (PhPCl₂) | Ethylmagnesium bromide (EtMgBr) then Propylmagnesium bromide (PrMgBr) | Ethyl(propyl)phenylphosphine (PhP(Et)(Pr)) | nih.gov |

| Phosphorus trichloride (PCl₃) | Arylmagnesium bromide (ArMgBr) | Triarylphosphine (Ar₃P) | nih.gov |

| Diethyl phosphite | Alkyl/Arylmagnesium bromide | Secondary Phosphine Oxide (R₂P(O)H) | researchgate.net |

Reductive Pathways for Phosphane Generation from Organophosphorus(V) Compounds

The reduction of stable pentavalent organophosphorus compounds, particularly phosphine oxides (R₃P=O), is a crucial method for obtaining phosphines, especially when the corresponding phosphine is sensitive to air or difficult to handle. rsc.org This route is also vital for the final step in many stereoselective syntheses, where a chiral phosphine oxide is reduced to the desired chiral phosphine.

A variety of reducing agents can be employed for this transformation. Silanes, such as tetramethyldisiloxane (TMDS) and phenylsilane (B129415) (PhSiH₃), are often used in the presence of a catalyst, like a titanium or copper complex, for a chemoselective reduction that tolerates other functional groups. organic-chemistry.org Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of converting phosphine oxides to phosphines. rsc.orgtcichemicals.com The reduction of optically active P-chirogenic phosphine oxides often proceeds with inversion or retention of configuration, depending on the specific reagents and conditions used. organic-chemistry.orgtcichemicals.com

Table 2: Selected Reducing Agents for Phosphine Oxide to Phosphine Conversion

| Reducing System | Key Features | Reference |

|---|---|---|

| Silanes (e.g., TMDS, PhSiH₃) + Catalyst (e.g., Ti(OiPr)₄, Copper complexes) | Chemoselective, mild conditions. | organic-chemistry.org |

| Lithium aluminium hydride (LiAlH₄) | Powerful, non-selective reducing agent. | rsc.orgtcichemicals.com |

| Oxalyl chloride / N,N,N',N'-tetramethylethylenediamine (TMEDA) | Mediated reduction without highly reactive metal hydrides. | organic-chemistry.org |

| Iodine / Phosphonic acid | Solvent-free conditions. | organic-chemistry.org |

Enantioselective Synthesis of P-Stereogenic this compound Derivatives

The synthesis of enantiomerically pure P-stereogenic phosphanes is of paramount importance due to their application as chiral ligands in asymmetric catalysis. This compound is a simple example of a P-chiral phosphane, where the phosphorus atom is the stereocenter.

Asymmetric Alkylation Strategies

Asymmetric alkylation of secondary phosphines (R¹R²PH) is a direct and efficient method for constructing P-stereogenic tertiary phosphines. This approach typically involves deprotonation of the secondary phosphine to form a phosphide (B1233454), which is then alkylated. The stereoselectivity is controlled by a chiral catalyst.

Copper(I) and Platinum(II) complexes with chiral diphosphine ligands (e.g., Josiphos, Me-Duphos) have proven effective in catalyzing the enantioselective alkylation of racemic or prochiral secondary phosphines with alkyl halides. nsf.govcapes.gov.bracs.org The mechanism is believed to proceed through a metal-phosphido intermediate where rapid pyramidal inversion at the phosphorus center occurs. nsf.govacs.org The chiral ligand on the metal creates a thermodynamic or kinetic preference for one diastereomeric intermediate, leading to an enantioenriched phosphine product via a Curtin-Hammett scenario. nsf.gov These methods have been successfully applied to synthesize a variety of P-stereogenic phosphines with high yields and enantioselectivities. acs.org

Resolution of Racemic Phosphine Oxides via Diastereomeric Complex Formation

An established method for obtaining enantiopure P-stereogenic compounds is the resolution of a racemic mixture. For phosphines, this is often accomplished by first oxidizing the racemic phosphine to the more stable phosphine oxide. The racemic phosphine oxide is then resolved, and the separated enantiopure phosphine oxide is subsequently reduced back to the enantiopure phosphine. acs.org

The resolution of racemic secondary or tertiary phosphine oxides can be achieved by forming diastereomeric complexes with a chiral resolving agent. nih.gov TADDOL derivatives and dibenzoyltartaric acid are examples of chiral diols that can form host-guest complexes with phosphine oxides. nih.govacs.org These diastereomeric complexes often have different solubilities, allowing for their separation by fractional crystallization. acs.orgrsc.org After separation, the chiral auxiliary is removed, yielding the enantiomerically enriched phosphine oxides. This classical resolution technique has been applied to a wide scope of aryl- and alkyl-substituted phosphine oxides, providing access to enantiopure products. nih.govacs.org

Chiral Auxiliary-Mediated Syntheses

The synthesis of enantiomerically pure P-chiral phosphanes such as this compound often relies on the use of chiral auxiliaries. A chiral auxiliary is a stereogenic unit temporarily incorporated into the synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been effectively applied to the synthesis of P-chiral phosphine oxides and phosphine-boranes, which serve as stable, handleable precursors to the target phosphanes. acs.orgnih.govnih.gov

One of the most well-established methods involves the use of auxiliaries derived from natural products, such as (-)-ephedrine. For instance, a diastereomerically pure oxazaphospholidine borane (B79455) adduct can be synthesized from (-)-ephedrine. researchgate.net This adduct can then undergo sequential nucleophilic substitution with organometallic reagents, such as ethyl Grignard and methyl lithium. The order of addition and the choice of reagents allow for the selective synthesis of the desired enantiomer of the ethyl(methyl)phosphine-borane complex. Subsequent deprotection by removing the borane group yields the free phosphane. researchgate.net

Another class of widely used auxiliaries is the Evans-type oxazolidinones. wikipedia.org A strategy based on these auxiliaries has been developed for the asymmetric synthesis of P-chiral phosphine oxides with high enantiomeric ratios (>98:2 er). acs.org The method involves the stereoselective formation of a P-chiral oxazolidinone, which then undergoes displacement with Grignard reagents to furnish the desired phosphine oxide. acs.org This phosphine oxide can then be reduced to the corresponding phosphane.

Pseudoephedrine and the related pseudoephenamine have also emerged as practical chiral auxiliaries. wikipedia.orgnih.gov Amides derived from pseudoephedrine or pseudoephenamine can be enolized and subsequently alkylated with high diastereoselectivity. nih.gov This principle can be extended to phosphorus chemistry, where a phosphorus-containing electrophile reacts with the enolate of a pseudoephedrine amide, or a phosphorus-centered nucleophile is functionalized using a substrate bearing the auxiliary.

Table 1: Examples of Chiral Auxiliaries in P-Chiral Phosphane Synthesis

| Chiral Auxiliary | Precursor Type | Key Features | Reference |

|---|---|---|---|

| (-)-Ephedrine | Oxazaphospholidine borane | Forms diastereomerically pure adducts; sequential substitution with organometallic reagents. | researchgate.net |

| Evans Oxazolidinones | P-chiral oxazolidinone | Highly stereoselective formation; displacement with Grignard reagents yields phosphine oxides. | acs.org |

| Pseudoephedrine | Amide | Directs stereoselective alkylation reactions. | wikipedia.orgnih.gov |

| Camphorsultam | N/A | Used in various asymmetric transformations. | wikipedia.org |

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of phosphane synthesis. These include detailed mechanistic studies, the adoption of green chemistry principles, and the development of novel catalytic systems.

Mechanistic Investigations of Alkylphosphane Bond Formation

Understanding the mechanisms of phosphorus-carbon (P-C) bond formation is crucial for optimizing existing methods and designing new ones. The reaction of tertiary phosphines with lithium, for example, has been studied to understand the factors controlling P-C(aryl) versus P-C(alkyl) bond cleavage. researchgate.netnih.gov Mechanistic studies indicate that the process involves a thermodynamic equilibrium between radicals and anions formed by bond cleavage, followed by stabilization as lithium salts. nih.gov

In catalytic hydrophosphination reactions, mechanistic insights have been gained through the study of catalyst resting states and reaction intermediates. For platinum-catalyzed hydrophosphination of acrylonitrile, the mechanism is thought to involve oxidative addition of the P-H bond, selective insertion of the alkene into the metal-phosphorus bond, and subsequent reductive elimination. liv.ac.uk The rate and reversibility of these steps are sensitive to the nature of the ancillary ligands on the metal catalyst. liv.ac.uk

For palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, the generally accepted mechanism begins with the oxidative addition of an aryl or alkyl halide to a Pd(0) complex. This is followed by a ligand exchange with the phosphorus nucleophile (e.g., a secondary phosphine oxide) and subsequent reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst. researchgate.net In asymmetric versions, the key is the behavior of the diastereomeric metal-phosphido intermediates, where a rapid pyramidal inversion at the phosphorus atom can enable dynamic kinetic resolution. nih.govresearchgate.net

Development of Green Chemistry Principles in Phosphane Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In phosphane synthesis, this has led to significant innovations. A major focus has been to move away from traditional methods that use hazardous reagents like phosphorus chlorides and stoichiometric organometallic reagents. researchgate.net

Key green approaches include:

Atom Economy: Hydrophosphination, the addition of a P-H bond across a C-C multiple bond, is an atom-economical method for forming P-C bonds. nih.gov Recent developments have demonstrated that the hydrophosphination of alkenes and alkynes can be achieved under solvent-free and catalyst-free conditions, representing a significant green advancement. semanticscholar.org

Use of Safer Starting Materials: There is a growing interest in using elemental white (P₄) or red phosphorus as a starting material, which avoids the hazardous chlorination process required to make phosphorus halides. researchgate.net Electrochemical methods have been developed to convert white phosphorus directly into tertiary phosphines and other organophosphorus compounds, offering an environmentally safer route. researchgate.netresearchgate.net

Solvent-Free and Catalysis-Free Reactions: The addition of secondary phosphines, like diphenylphosphine (B32561), to alkenes and alkynes has been shown to proceed efficiently without any solvent or catalyst. semanticscholar.org These methods are often highly regioselective, yielding anti-Markovnikov products. semanticscholar.org

Energy Efficiency: The development of photocatalytic methods for C-P bond formation represents another green approach. These reactions can be driven by visible light, often under mild conditions, reducing the energy input required for the synthesis. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Phosphanes

| Feature | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| P Source | Phosphorus trichloride (PCl₃) | Elemental Phosphorus (P₄) | researchgate.net |

| Key Reaction | Grignard reaction with halophosphine | Hydrophosphination of alkenes | nih.govsemanticscholar.org |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., Pd, Ni) or catalyst-free | liv.ac.uksemanticscholar.org |

| Solvent | Anhydrous organic solvents (e.g., THF) | Solvent-free or aqueous media | semanticscholar.orgresearchgate.net |

| Byproducts | Metal halide salts | Minimal or no byproducts (in atom-economical reactions) | semanticscholar.org |

Catalytic Methodologies for P-C Bond Construction

Catalytic methods have become indispensable for the efficient and selective synthesis of phosphanes. liv.ac.uk Transition metal catalysis, in particular, has provided powerful tools for constructing P-C bonds. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. nih.gov

Palladium Catalysis: Palladium complexes are widely used to catalyze the cross-coupling of P-H containing species (secondary phosphines, phosphine oxides, H-phosphinates) with organic halides or triflates (the Hirao reaction). researchgate.net This method is effective for creating both P-C(sp²) and P-C(sp³) bonds. Asymmetric variants using chiral ligands have been developed to achieve enantioselective synthesis of P-chiral phosphines. nih.gov

Nickel Catalysis: Nickel catalysts are also effective for C-P cross-coupling reactions. researchgate.net They have been employed in the coupling of benzyl (B1604629) bromide with diphenylphosphine chloride and in the asymmetric hydrophosphination of substrates like methacrylonitrile. nih.govresearchgate.net

Copper and Ruthenium Catalysis: Copper-catalyzed reactions, such as the coupling of ethyl diazoacetate with a secondary phosphine borane, have been reported. nih.gov Ruthenium-based catalysts have been successfully used for the enantioselective alkylation of secondary phosphines, proceeding through an electron-rich ruthenium-phosphido complex that enhances the nucleophilicity of the phosphorus atom. nih.govresearchgate.net

Hydrophosphination: Metal-catalyzed hydrophosphination of alkenes and alkynes is a highly efficient method for creating P-C bonds. Platinum, palladium, and nickel complexes are commonly used to catalyze these transformations, often with high regioselectivity. liv.ac.uk

Table 3: Overview of Catalytic Systems for P-C Bond Formation

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (Hirao) | Secondary phosphine oxides, organic halides | Versatile for aryl and vinyl phosphine oxides. | researchgate.net |

| Palladium (Pd) | Asymmetric Allylic Phosphination | Allylic substrates, secondary phosphines | Can achieve high enantioselectivity. | nih.gov |

| Nickel (Ni) | Cross-Coupling | Benzyl halides, phosphine chlorides | Effective for C(sp³)–P bond formation. | nih.gov |

| Ruthenium (Ru) | Asymmetric Alkylation | Secondary phosphines, benzylic chlorides | Utilizes an electron-rich phosphido intermediate. | nih.gov |

| Platinum (Pt) | Hydrophosphination | Alkenes (e.g., acrylonitrile), secondary phosphines | Well-studied mechanism; forms C(sp³)–P bonds. | liv.ac.uk |

| Copper (Cu) | Carbene Insertion | Diazo compounds, secondary phosphine boranes | Forms α-phosphinoyl esters. | nih.gov |

Coordination Chemistry and Ligand Properties of Ethyl Methyl Phosphane

Fundamental Electronic and Steric Properties of Phosphane Ligands

The utility of phosphanes, such as ethyl(methyl)phosphane, as ligands in organometallic chemistry is largely determined by their electronic and steric profiles. These properties can be systematically evaluated to predict their coordination behavior.

The electronic properties of a phosphane ligand are a measure of its ability to donate or accept electron density when bonded to a metal center. This is primarily characterized by its σ-donor and π-acceptor capabilities. researchgate.net A key method for quantifying the net electron-donating ability is the Tolman Electronic Parameter (TEP). wikipedia.orgsmu.edu The TEP is determined experimentally by measuring the A₁ carbonyl stretching frequency (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.org Strong σ-donating ligands increase the electron density on the metal, which leads to increased π-backbonding into the CO anti-bonding orbitals, thereby lowering the ν(CO) frequency. wikipedia.orglibretexts.org

While a specific TEP value for this compound is not prominently documented in the literature, its electronic character can be inferred by comparing it to related symmetrical phosphines. Given that alkyl groups are electron-donating, this compound is expected to be a reasonably strong σ-donor. Its TEP value would likely fall between that of trimethylphosphine (B1194731) (PMe₃) and triethylphosphine (B1216732) (PEt₃), as the electronic effect of the ethyl group is slightly greater than that of the methyl group.

Table 1: Comparative Tolman Electronic Parameters (TEP) for Selected Phosphine (B1218219) Ligands This table presents TEP values for common phosphine ligands to provide context for the expected electronic properties of this compound.

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | wikipedia.org |

| PMe₃ | 2064.1 | wikipedia.org |

| PPh₃ | 2068.9 | wikipedia.org |

| P(OEt)₃ | 2076.3 | wikipedia.org |

| PF₃ | 2110.0 | libretexts.org |

The steric influence of a phosphane ligand is a critical factor that affects the coordination number, geometry, and reactivity of the resulting metal complex. wikipedia.org The most common metric for quantifying this steric bulk is the Tolman cone angle (θ). wikipedia.orgacs.org It is defined as the solid angle at the metal center that is occupied by the ligand. acs.org For asymmetrically substituted phosphines of the type PRR'R'', the cone angle is determined by averaging the half-angles of the individual substituents. acs.org

Table 2: Comparative Cone Angles for Selected Phosphine Ligands This table provides cone angle values for common phosphine ligands to contextualize the steric profile of this compound.

| Ligand | Cone Angle (θ) in degrees | Reference |

|---|---|---|

| PH₃ | 87 | libretexts.org |

| PMe₃ | 118 | nsf.gov |

| PEt₃ | 132 | researchgate.net |

| PPh₃ | 145 | researchgate.net |

| PCy₃ | 170 | researchgate.net |

| P(t-Bu)₃ | 182 | researchgate.net |

Spectroscopic techniques are invaluable for elucidating the nature of the metal-phosphorus bond. Infrared (IR) spectroscopy, particularly of metal carbonyl complexes, provides insight into the electronic effects of the phosphine ligand, as discussed with the Tolman Electronic Parameter. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. ³¹P NMR spectroscopy is particularly informative, as the chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment and coordination. nih.gov For this compound, ³¹P NMR data, including chemical shifts and spin-spin coupling constants, are available and serve as a diagnostic for complex formation. nih.gov Upon coordination to a metal, a significant change in the ³¹P chemical shift, known as the coordination shift, is typically observed. Furthermore, the magnitude of the coupling constant between phosphorus and the metal nucleus (e.g., ¹J(¹⁹⁵Pt-³¹P) or ¹J(¹⁰³Rh-³¹P)), if applicable, can provide direct information about the strength and nature of the M-P bond.

Complexation Behavior with Transition Metals

The combination of moderate steric bulk and good σ-donor properties makes this compound a versatile ligand for a range of transition metals.

Phosphane ligands can form both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all ligands attached to the central metal atom are identical, such as [Ni(PMe₃)₄]. nih.gov In contrast, heteroleptic complexes contain more than one type of ligand, for example, [Cu(phen)(dppe)]⁺ where 'phen' is phenanthroline and 'dppe' is a diphosphine. nih.gov

While specific, well-characterized examples of homoleptic or heteroleptic complexes solely featuring this compound are not widespread in the literature, its properties suggest it is capable of forming both types. It could, for instance, form a homoleptic complex like [Pd(PMeEtH)₄]²⁺ or participate in a heteroleptic system, such as a square planar complex [PtCl₂(CO)(PMeEtH)]. The formation and stability of such complexes would be governed by a balance of electronic saturation of the metal center and the steric interactions between the ligands. Studies on silver(I) have shown the formation of both homoleptic [Ag(PR₃)₄]⁺ and heteroleptic [HB(pz)₃]Ag(PR₃) complexes, highlighting the versatility of phosphines in complexation. nih.gov

Hemilability is a property of polydentate ligands that contain two or more different donor groups with varying affinities for a metal center. researchgate.netwwu.edu This results in one donor arm being more easily displaced than the other, creating a vacant coordination site that can be crucial for catalytic activity. researchgate.net While this compound is a monodentate ligand, the concept of dynamic behavior is still highly relevant.

In solution, phosphine complexes can exhibit fluxional processes, where ligands exchange positions or the complex undergoes structural rearrangements. acs.org For a complex containing this compound, dynamic behavior could involve the rotation around the M-P bond. The asymmetry of the ligand could lead to distinct conformational isomers, and the energy barrier between them could be probed by variable-temperature NMR spectroscopy. Although direct studies on the hemilability of this compound itself are absent, its fundamental properties as a phosphine ligand place it within the broad class of compounds whose complexes are known to exhibit important dynamic and potentially hemilabile characteristics when incorporated into larger, multidentate frameworks. researchgate.net

Influence of Metal Center and Ancillary Ligands on Coordination Geometry

The coordination geometry of a metal complex containing this compound is not determined by the phosphine ligand in isolation. Instead, it is the result of a complex interplay between the properties of the metal center and the steric and electronic demands of all associated ligands, known as ancillary ligands.

The metal center's identity—its size, oxidation state, and d-electron count—plays a primary role in dictating the preferred coordination number and geometry. For example, late transition metals in low oxidation states, such as Pd(0) or Pt(0), are "soft" and often form stable complexes with soft phosphine ligands, favoring geometries like square planar or tetrahedral. Conversely, early transition metals or metals in high oxidation states are "harder" and may prefer coordination with harder ligands, although phosphine complexes are still common.

Ancillary ligands, the other ligands bound to the metal center, exert a significant influence through steric and electronic competition. nih.gov Bulky ancillary ligands can sterically hinder the coordination of multiple this compound ligands, favoring lower coordination numbers. nih.goved.ac.uk Conversely, small ancillary ligands like carbon monoxide or halides allow for higher coordination numbers. Electronically, the σ-donating and π-accepting properties of ancillary ligands modulate the electron density at the metal center, which in turn affects the strength of the metal-phosphine bond. rsc.org Strong π-accepting ancillary ligands can enhance back-bonding to the phosphine, while strong σ-donors can weaken the trans-ligand-metal bond.

The following table illustrates the potential impact of the metal and ancillary ligands on the geometry of a hypothetical complex.

| Metal Center Characteristics | Ancillary Ligand (L) Properties | Likely Coordination Environment for this compound |

| Late Transition Metal (e.g., Pd(II)) | Weakly coordinating (e.g., Cl⁻) | Square Planar, e.g., trans-[PdCl₂(PMeEtH)₂] |

| Early Transition Metal (e.g., Ti(IV)) | Bulky alkoxides | Tetrahedral or Octahedral with fewer phosphine ligands |

| Zero-valent Metal (e.g., Ni(0)) | π-accepting (e.g., CO) | Tetrahedral, e.g., [Ni(CO)₃(PMeEtH)] |

| High-valent Metal (e.g., Ir(III)) | Cyclometalating ligand | Distorted Octahedral |

Interaction with Main Group Elements and Lewis Acids

As a Lewis base, the phosphorus atom in this compound readily donates its lone pair of electrons to electron-deficient species, including main group elements and other Lewis acids.

Complexation with Group 13 and 14 Elements

This compound forms stable adducts with Lewis acidic compounds of Group 13 elements (e.g., Boron, Aluminum, Gallium). rsc.orggithub.io The reaction involves the formation of a dative covalent bond between the phosphorus and the Group 13 element. For instance, it can react with boranes, such as borane (B79455) (BH₃) or boron trichloride (B1173362) (BCl₃), to form phosphine-borane adducts. nih.govnih.gov These adducts are often highly stable. The synthesis of such complexes with various phosphines and Group 13 halides is a well-established process. rsc.orgwikipedia.org

Similarly, complexation with Group 14 elements (e.g., Silicon, Germanium, Tin) can occur, although the Lewis acidity of their halides is generally less pronounced than that of Group 13. rsc.orgacs.org The interaction often results in hypervalent Group 14 complexes where the phosphine coordinates to the central atom. researchgate.netnih.gov

| Reactant (Lewis Acid) | Product Type | General Reaction |

| Borane (BH₃·THF) | Phosphine-Borane Adduct | EtMePH + BH₃·THF → EtMePH-BH₃ + THF |

| Aluminum Trichloride (AlCl₃) | Phosphine-Aluminum Adduct | EtMePH + AlCl₃ → EtMePH-AlCl₃ |

| Tin(IV) Chloride (SnCl₄) | Phosphine-Tin Adduct | EtMePH + SnCl₄ → EtMePH-SnCl₄ |

| Germanium(II) Triflate | Germanium(II) Phosphine Complex | Ge(OTf)₂ + n(EtMePH) → Ge(PMeEtH)n₂ |

Adduct Formation with Lewis Acids and Bases

The Lewis basicity of this compound allows it to form adducts with a wide range of Lewis acids. The strength of the resulting bond is proportional to the acidity of the Lewis acid and the basicity of the phosphine. The formation of these adducts is a key step in many chemical transformations. rsc.org

The interaction is not limited to main group elements. Protons (H⁺), as fundamental Lewis acids, will readily react with this compound to form the corresponding ethyl(methyl)phosphonium cation, [EtMePH₂]⁺. This reactivity is characteristic of phosphines in general.

In the context of modern chemistry, the concept of "frustrated Lewis pairs" (FLPs) describes the situation where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct. researchgate.net This unquenched reactivity can be harnessed for small molecule activation. Given the relatively small size of its ethyl and methyl substituents, this compound is not considered a bulky phosphine and would readily form an adduct with most Lewis acids, making it an unlikely candidate for forming an FLP unless paired with an exceptionally sterically demanding Lewis acid.

Ligand Design Principles and Structure-Activity Relationships

The utility of a phosphine ligand in catalysis and coordination chemistry is governed by its steric and electronic properties, which can be systematically modified. scbt.comnumberanalytics.com

Steric and Electronic Tuning by Alkyl Substituents

The steric and electronic properties of phosphine ligands are highly tunable by altering the substituents on the phosphorus atom. manchester.ac.ukilpi.comnih.gov These properties are often quantified using parameters developed by Chadwick A. Tolman.

Steric Properties : The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus distance. libretexts.org this compound, with one methyl and one ethyl group, is expected to have a cone angle intermediate between that of trimethylphosphine (PMe₃) and triethylphosphine (PEt₃). It is considered a relatively small phosphine ligand, which allows for the formation of complexes with higher coordination numbers compared to bulkier phosphines like tricyclohexylphosphine (B42057). libretexts.org

Electronic Properties : The electronic effect of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the C-O stretching frequency of the A₁ vibrational mode in Ni(CO)₃L complexes. libretexts.org Ligands that are strong electron donors increase the electron density on the metal, which leads to increased back-bonding into the π* orbitals of the CO ligands, lowering the C-O stretching frequency and thus the TEP value. Alkyl groups are electron-donating, making this compound a good σ-donor ligand. acs.org Its electronic effect is expected to be similar to other trialkylphosphines, rendering the phosphorus center more basic and electron-rich than arylphosphines like triphenylphosphine (B44618). manchester.ac.uk

The table below compares the estimated properties of this compound with other common phosphine ligands.

| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| Trimethylphosphine | P(CH₃)₃ | 118° | 2064.1 |

| This compound | P(CH₂CH₃)(CH₃)H | ~125° (estimated) | ~2062 (estimated) |

| Triethylphosphine | P(CH₂CH₃)₃ | 132° | 2061.7 |

| Triphenylphosphine | P(C₆H₅)₃ | 145° | 2068.9 |

| Trifluorophosphine | PF₃ | 104° | 2110.8 |

Chelate Effects and Multidentate Ligand Design Incorporating this compound Motifs

While this compound is a monodentate ligand, its structural motif can be incorporated into more complex molecular architectures to create multidentate ligands. rsc.org These ligands can bind to a metal center through two or more donor atoms, forming a chelate ring. The formation of these rings is entropically favored, leading to complexes with enhanced thermodynamic and kinetic stability, an observation known as the chelate effect. numberanalytics.comcardiff.ac.uk

By linking two or more ethyl(methyl)phosphino groups with a flexible or rigid organic backbone, one can synthesize bidentate, tridentate, or even polydentate ligands. The properties of the resulting chelating ligand are dictated by the nature of the linker.

Linker Length : The number of atoms in the backbone determines the "bite angle" of the ligand, which is the P-M-P angle in the resulting complex. Short linkers (e.g., two carbons) produce small bite angles suitable for certain catalytic applications, while longer linkers allow for larger bite angles.

Linker Rigidity : A rigid backbone, such as one containing aromatic rings or double bonds, pre-organizes the ligand for coordination and can impart specific geometries on the metal complex. This is a key strategy in the design of ligands for asymmetric catalysis. nih.gov

Below are hypothetical examples of multidentate ligands designed using this compound motifs.

| Ligand Structure | Name/Type | Linker | Potential Application |

| (EtMeP)CH₂CH₂(PMeEt) | 1,2-bis(ethylmethylphosphino)ethane | Ethylene | Formation of stable 5-membered chelate rings |

| (EtMeP)C₆H₄(PMeEt) | 1,2-bis(ethylmethylphosphino)benzene | Phenyl | Rigid backbone for enforcing specific coordination geometries |

| N(CH₂CH₂PMeEt)₃ | Tris[2-(ethylmethylphosphino)ethyl]amine | Tripodal amine | Encapsulation of a metal ion, creating a protected catalytic pocket |

Catalytic Applications of Ethyl Methyl Phosphane and Its Derivatives

Role in Homogeneous Transition Metal Catalysis

In homogeneous catalysis, phosphine (B1218219) ligands are integral to the function of transition metal catalysts. rsc.org They coordinate to the metal center, influencing its reactivity, selectivity, and stability. tcichemicals.comnih.gov The phosphorus atom's lone pair of electrons acts as a σ-donor, while its vacant d-orbitals can accept back-donation from the metal, creating a stable metal-phosphine bond. tcichemicals.com The specific nature of the alkyl or aryl groups attached to the phosphorus, such as in ethyl(methyl)phosphane derivatives, dictates the ligand's electronic and steric profile, which in turn modulates the catalyst's performance. prochemonline.comcfmot.de

Phosphine ligands are indispensable in a multitude of metal-catalyzed reactions, including cross-coupling, hydrogenation, and carbonylation. prochemonline.comcfmot.dewikipedia.org The coordination of phosphines to a metal center can stabilize the catalyst, enhance its solubility, and critically influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com

For example, palladium complexes bearing phosphine ligands are widely used for creating carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. cfmot.deacs.orgstrem.com In these processes, electron-rich and sterically bulky phosphine ligands are often highly effective because they promote the oxidative addition step, even with less reactive substrates like aryl chlorides, and facilitate the final reductive elimination step to release the product and regenerate the catalyst. tcichemicals.comacs.org Similarly, rhodium and iridium catalysts with phosphine ligands are employed in hydrogenation and hydroformylation reactions. rsc.orgtcichemicals.com

The structure of the phosphine is crucial. For instance, in the rhodium-catalyzed carbonylation of methanol (B129727) to produce acetic acid, the choice of phosphine ligand significantly impacts catalyst activity and stability. Simple alkylphosphines, which are derivatives of this compound, can be used to tune these properties. The development of chiral phosphine ligands has been particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.govnih.gov

The electronic and steric properties of phosphine ligands like this compound and its derivatives are key to controlling reaction efficiency and selectivity. tcichemicals.comchemscene.com Electron-donating alkyl groups, such as ethyl and methyl, increase the electron density on the phosphorus atom. This enhances the ligand's σ-donating ability, which in turn increases the electron density at the metal center, often promoting the rate-limiting oxidative addition step in cross-coupling catalytic cycles. tcichemicals.com

A study comparing the effects of triethylphosphine (B1216732) (a close derivative of this compound) and triphenylphosphine (B44618) in the rhodium-catalyzed carbonylation of methanol illustrates this point. The more electron-donating triethylphosphine led to a higher yield of acetic acid compared to both the unligated rhodium catalyst and the one with the less basic triphenylphosphine ligand, demonstrating its superior activity.

| Catalyst/Ligand | Yield per hour | Final Solubility (ppm) |

| RhI₃ (no ligand) | 2.91 | - |

| Rh-Triethylphosphine | 4.62 | - |

| Rh-Triphenylphosphine | 3.46 | 138 |

This table summarizes the effect of different phosphine ligands on the efficiency of rhodium-catalyzed methanol carbonylation. Data sourced from a comparative study.

The steric bulk of the phosphine ligand also plays a critical role. Larger ligands can create a more hindered coordination sphere around the metal, which can favor reductive elimination and influence the regioselectivity and stereoselectivity of a reaction. rsc.orgtcichemicals.com By systematically modifying the substituents on the phosphorus atom, ligands can be designed to achieve a specific outcome in a catalytic transformation.

Organocatalysis via Nucleophilic Phosphine Activation

Tertiary phosphines are not only effective as ligands for metals but also serve as potent nucleophilic catalysts in their own right, a field known as organocatalysis. researchgate.netescholarship.orgacs.org The fundamental step in nucleophilic phosphine catalysis is the addition of the phosphine to an electrophilic substrate, typically a compound with activated carbon-carbon multiple bonds, to form a zwitterionic intermediate like a phosphonium (B103445) enolate or ylide. acs.orgbeilstein-journals.orgnih.gov This reactive intermediate then participates in a variety of bond-forming reactions.

Phosphine-catalyzed annulation reactions are powerful methods for constructing cyclic compounds. researchgate.net In these reactions, the phosphine catalyst activates a substrate to form a zwitterionic intermediate that acts as a dipole, which can then react with a suitable partner in a cycloaddition. acs.org

A prominent example is the [4+2] annulation (or cycloaddition), which is analogous to the Diels-Alder reaction and is used to synthesize six-membered rings. nih.gov For instance, phosphines can catalyze the reaction between allenoates (which serve as four-carbon synthons) and activated alkenes to form highly functionalized cyclohexenes. nih.gov The choice of phosphine catalyst is crucial and can even alter the regiochemical outcome of the reaction. nih.gov

The general mechanism involves the nucleophilic attack of the phosphine on the allenoate to generate a 1,4-dipolar intermediate. This intermediate then reacts with an electron-deficient alkene, followed by ring-closure and elimination of the phosphine catalyst to afford the cyclohexene (B86901) product. nih.govacs.org Various phosphines, from simple trialkylphosphines like tributylphosphine (B147548) to triarylphosphines, have been employed, with their nucleophilicity and steric bulk influencing the reaction's efficiency and selectivity. nih.govacs.org Chiral phosphines have also been developed to achieve asymmetric [4+2] annulations. mdpi.com

| Phosphine Catalyst | Reaction | Product | Yield | Reference |

| PBu₃ | [4+2] annulation of δ-sulfonamido-enones and 1,1-dicyanoalkenes | Piperidines | 86% | acs.org |

| HMPT | [4+2] annulation of α-alkylallenoates and arylidenemalononitriles | Cyclohexenes | 98% | nih.gov |

| PPh₃ | [4+2] annulation of α-methylallenoate and arylidenemalononitriles | Regioisomeric Cyclohexenes | - | nih.gov |

| Chiral Phosphine | Asymmetric [3+2] annulation of ynones and barbiturate-alkenes | Spirobarbiturate-cyclopentanones | Moderate to Excellent | rsc.org |

This table showcases various phosphine catalysts used in different annulation reactions, highlighting their effectiveness. nih.govacs.orgrsc.org

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.org While tertiary amines are common catalysts, tertiary phosphines are also highly effective, often providing different reactivity or higher yields. organic-chemistry.org

The mechanism begins with the nucleophilic addition of the phosphine to the activated alkene (e.g., an α,β-unsaturated ketone), generating a zwitterionic phosphonium enolate. organic-chemistry.org This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the phosphine catalyst yield the final product, a densely functionalized allylic alcohol. wikipedia.orgorganic-chemistry.org The aza-Baylis-Hillman reaction is a related transformation where an imine is used as the electrophile to produce functionalized allylic amines. rsc.orgrsc.org Chiral phosphines have been successfully applied to render these reactions enantioselective, providing access to valuable chiral building blocks. rsc.orgmdpi.com

The versatility of nucleophilic phosphine catalysis extends beyond annulations and MBH reactions to a wide range of other transformations for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgbeilstein-journals.org

Notable examples include:

[3+2] Cycloadditions: Phosphines catalyze the reaction of allenes or alkynes with activated alkenes or imines to construct five-membered rings such as cyclopentenes and pyrrolines. rsc.orgchinesechemsoc.orgacs.org The reaction proceeds through a phosphine-generated zwitterionic 1,3-dipole that reacts with a dipolarophile. acs.org

γ-Umpolung Additions: Phosphine catalysts can reverse the normal reactivity of certain substrates. For instance, they can promote the addition of nucleophiles to the γ-position of α,β-unsaturated carbonyl compounds, a type of "umpolung" (reactivity reversal) that is difficult to achieve with other methods. beilstein-journals.orgmit.edu

Carbon-Heteroatom Bond Formation: Phosphine catalysis is not limited to C-C bond formation. It has been employed in the synthesis of compounds containing C-N, C-O, and C-P bonds. acs.orgnih.gov For example, N-heterocyclic phosphines have been shown to mediate the one-pot synthesis of α-amino phosphonates. acs.org Electrophilic phosphine catalysts can also facilitate phosphorus-carbon bond formation between a phosphine source and an alkyl halide. rsc.org

These diverse applications underscore the power of phosphines like this compound and its more complex derivatives as tunable catalysts for modern organic synthesis.

Asymmetric Catalysis with Chiral this compound Ligands

Chiral phosphines are paramount in the field of asymmetric catalysis, where they serve as ligands that coordinate to a central metal atom, creating a chiral environment that can induce high enantioselectivity in chemical reactions. tcichemicals.com Ligands derived from the this compound framework, particularly those where the phosphorus atom itself is the stereogenic center (P-chirogenic), represent a significant class of these chiral inductors. tcichemicals.comnih.gov The development of P-chirogenic phosphine ligands, which are often challenging to synthesize, has been greatly facilitated by the use of phosphine-borane intermediates. This method provides a more convenient route compared to classical approaches using phosphine oxides. tcichemicals.com Rationally designed P-chiral ligands that are conformationally rigid and electron-rich have demonstrated exceptional performance, achieving high enantioselectivity and catalytic activity in a variety of transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jp

One of the most successful applications of chiral this compound derivatives is in the field of asymmetric hydrogenation. This process is a highly efficient, atom-economical method for producing optically active compounds, which are valuable building blocks for pharmaceuticals and agrochemicals. nih.govnih.gov Rhodium and Iridium complexes featuring P-chiral bisphosphine ligands with an this compound or a structurally related tert-butyl(methyl)phosphane (B14335272) moiety have proven to be powerful catalysts for the enantioselective hydrogenation of various unsaturated substrates, including olefins, ketones, and imines. jst.go.jpresearchgate.netnih.gov

For instance, the ligand (S,S)-1,2-bis(tert-butylmethylphosphino)ethane, known as t-Bu-BisP, is a representative P-chiral phosphine ligand that exhibits outstanding enantioselectivities in these reactions. nih.gov Despite being an air-sensitive semi-solid, its efficacy has driven the development of more stable alternatives like 2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP), which is an air-stable crystalline solid that retains high enantioinduction capabilities. tcichemicals.com These ligands, when complexed with rhodium, catalyze the hydrogenation of enamides and other related substrates, proceeding through Rh-dihydride intermediates. tcichemicals.com

The effectiveness of these catalysts is highlighted in the asymmetric hydrogenation of various substrates, as detailed in the table below.

| Ligand | Substrate | Catalyst | Solvent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)L]BF₄ | MeOH | >99 | nih.gov |

| QuinoxP | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)L]BF₄ | MeOH | >99 | tcichemicals.com |

| t-Bu-BisP | Acyclic Aromatic N-Aryl Imine | [Ir(cod)L]BArF | Toluene | 95 | jst.go.jp |

| (R,R,R)-SKP | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)L*]BF₄ | DCM | 99 | nih.gov |

Beyond hydrogenation, chiral phosphine ligands derived from the this compound motif are instrumental in a range of asymmetric cycloaddition and coupling reactions. acs.org These reactions are fundamental for constructing complex cyclic and acyclic molecular architectures. rsc.org In nucleophilic phosphine catalysis, the phosphine adds to an electrophilic starting material, such as an allene (B1206475) or alkene, to generate a reactive zwitterionic intermediate that drives the reaction forward. nih.govbeilstein-journals.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example where chiral diphosphine ligands have been successfully applied. nih.gov These reactions form carbon-carbon bonds with excellent control of stereochemistry. Similarly, phosphine-catalyzed asymmetric [3+2] cycloadditions of allenes with electron-deficient olefins or imines provide a direct route to highly functionalized five-membered rings, which are common structural motifs in bioactive molecules. rsc.orgbeilstein-journals.orgnih.gov For instance, a binaphthyl-derived phosphine was used as a catalyst in the [3+2] cycloaddition between an allenic ester and chalcone (B49325) derivatives, yielding functionalized cyclopentenes with up to 90% ee. rsc.org

The synthesis of P-chiral phosphines themselves can be achieved via palladium-catalyzed C-P coupling reactions, linking enantiopure phosphine-boranes with aryl or heteroaryl halides. rsc.org

| Reaction Type | Ligand/Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Chiral Phosphine | Allenoate + Acrylate (B77674) | High | 68-94 | rsc.org |

| [3+2] Cycloaddition | Ag(I) / Chiral Phosphine-Phosphoramidite | Various | - | Excellent | tandfonline.com |

| Allylic Alkylation | Pd / Chiral Indole Phosphine | 1,3-Diphenyl-2-propenyl acetate (B1210297) + Dimethyl malonate | - | 99 | nih.gov |

| Suzuki Coupling | Pd(OAc)₂ / (R)-BINAP | 1-Iodo-2-methoxynaphthalene + 2-Methoxy-1-naphthylboronic acid | up to 94 | up to 30 | researchgate.net |

The success of an asymmetric catalyst is critically dependent on the design of the chiral ligand. nih.gov For P-chiral phosphines like this compound derivatives, achieving high enantioselectivity and diastereoselectivity hinges on a delicate balance of steric and electronic properties. numberanalytics.com The goal is to create a well-defined and rigid chiral pocket around the metal center that effectively differentiates between the two enantiotopic faces of the substrate.

Key principles in the design of these ligands include:

Steric Bulk: The spatial arrangement of substituents on the phosphorus atom is a primary determinant of selectivity. numberanalytics.com The combination of a sterically demanding group, such as a tert-butyl group, with a smaller group like a methyl group on the phosphorus atom has proven to be a highly effective strategy. tcichemicals.com This steric differentiation creates a highly asymmetric environment.

Conformational Rigidity: A rigid ligand backbone is crucial for maintaining a consistent chiral environment throughout the catalytic cycle. nih.gov Ligands like t-Bu-BisP* and QuinoxP* incorporate the P-chiral centers into a rigid bidentate structure, which limits conformational flexibility and enhances enantiocontrol. nih.gov

Electronic Effects: The electron-donating or -withdrawing nature of the phosphine ligand influences the reactivity of the metal center. numberanalytics.com Electron-rich phosphines generally lead to more active catalysts, which can be beneficial for challenging transformations. tcichemicals.com

Bifunctionality: Some modern chiral phosphine designs incorporate additional functional groups, such as a thiourea (B124793) or amide moiety, that can engage in secondary interactions (e.g., hydrogen bonding) with the substrate. nih.gov This bifunctional approach can help to organize the transition state geometry, leading to improved catalytic activity and enantioselectivity. beilstein-journals.org

The synthesis of these sophisticated ligands often relies on phosphine-borane chemistry, which protects the phosphine from oxidation and allows for stereospecific manipulations at the phosphorus center. jst.go.jp

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and for the rational design of new catalysts. Mechanistic studies for reactions involving chiral phosphine ligands focus on identifying the key intermediates and determining the energetic profile of the catalytic cycle.

The species that directly participates in the bond-forming and bond-breaking steps of a reaction is known as the active catalytic species. In transition metal catalysis, the precatalyst (the complex initially added to the reaction) is often not the active species. It must first undergo a transformation, such as ligand exchange or reduction, to enter the catalytic cycle.

For palladium-catalyzed cross-coupling reactions, it is well-established that a Pd(0)-phosphine complex is often the catalytically active species. acs.org Even if a Pd(II) precatalyst is used, it is typically reduced in situ to Pd(0) to initiate the cycle. acs.org Computational and experimental studies, including DFT calculations and NMR spectroscopy, have been employed to identify the resting state of the catalyst—the most stable intermediate in the cycle—and other key intermediates. acs.org For example, in a Pd-catalyzed amination, a monoligated Pd(0)-arene complex was identified as the likely active species from which the catalytic cycle begins. acs.org

In the case of Rh-catalyzed asymmetric hydrogenations with P-chiral bisphosphine ligands, mechanistic studies have revealed that the reaction proceeds via rhodium-dihydride intermediates. tcichemicals.com The enantioselection is believed to occur during the formation of a hexacoordinated Rh(III) complex that includes the bisphosphine ligand, the substrate, and the two hydride ligands. tcichemicals.com

In palladium-catalyzed cross-coupling cycles, either oxidative addition of the electrophile to the Pd(0) center or the final reductive elimination step that forms the product can be rate-limiting. The specific step depends on the substrates, the ligand, and the reaction conditions. nih.gov For example, multivariate correlations of reaction outcomes with various phosphine ligands have been used to shed light on how ligand structure influences the reaction mechanism and which steps are likely rate-determining. nih.gov

Similarly, in phosphine-catalyzed organocatalytic reactions, such as the rearrangement of vinylcyclopropylketones, DFT studies have been used to map out the reaction pathway. acs.org Such studies can identify the initial nucleophilic attack of the phosphine on the substrate and subsequent ring-closure steps, pinpointing the transition state with the highest energy. acs.org For instance, in a dual hydroamination reaction, the formation of an η³-allyl-Pd(II) intermediate, not the previously hypothesized amino-diene formation, was identified as the rate-determining step through computational analysis. acs.org These insights are invaluable for rationally tuning the catalyst and reaction conditions to achieve higher efficiency.

Computational Modeling of Catalytic Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of catalytic reactions involving phosphine ligands. pitt.edumdpi.com While specific computational studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles and findings from the broader class of P-stereogenic and simple alkylphosphine ligands provide a robust framework for predicting its behavior. nih.govacs.org These theoretical investigations offer deep insights into reaction intermediates, transition states, and the energetic profiles of entire catalytic cycles, which are often difficult to determine through experimental means alone. researchgate.netrsc.org

In asymmetric catalysis, DFT calculations are crucial for elucidating the mechanism of enantioinduction. acs.org For a P-stereogenic ligand like (R)- or (S)-ethyl(methyl)phosphane, models can predict which diastereomeric transition state is lower in energy, thereby forecasting the major enantiomer of the product. Studies on structurally related P-chiral ligands, such as those containing tert-butylmethylphosphino groups, have successfully used DFT to rationalize high enantioselectivities in reactions like asymmetric hydrogenation by revealing the subtle non-covalent interactions within the catalyst-substrate complex that govern the stereochemical outcome. acs.org

A powerful technique employed in these studies is Energy Decomposition Analysis (EDA). EDA dissects the interaction energy between the phosphine ligand and the metal center into physically meaningful components: electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent bonding). researchgate.netacs.org For a ligand like this compound, an EDA could precisely quantify the electronic and steric contributions of the methyl and ethyl groups, helping to rationalize their influence on catalyst stability and activity.

Modeling entire catalytic cycles provides a comprehensive view of the reaction. A notable example, which can serve as an analogue, is the computational study of the hydrodefluorination of fluoroarenes catalyzed by simple trialkylphosphines, which involves a P(III)/P(V) redox cycle. nih.gov The study calculated the energy profile for the complete cycle, identifying the turnover-determining intermediate and transition state. This type of analysis is directly applicable to understanding potential catalytic cycles involving this compound.

The table below presents data from a DFT study on a phosphine-catalyzed hydrodefluorination reaction, illustrating the type of energetic information that can be obtained from computational modeling of a full catalytic cycle.

| Catalyst System | Turnover-Determining Intermediate (TDI) | Turnover-Determining Transition State (TDTS) | Calculated Overall Barrier (kJ mol-1) | Experimental Observation |

|---|---|---|---|---|

| PnBu3 (Tri-n-butylphosphine) | M5 (Hydridophosphorane) | TS61 (Reductive Elimination TS) | 79 | Fast reaction, full conversion in 20 min at 20 °C |

| Constrained σ3-P System | Not specified | Not specified | 140 | Slower reaction rates observed |

Ultimately, the insights gained from computational modeling are pivotal for rational catalyst design. rsc.orgnih.gov By understanding the structure-activity and structure-selectivity relationships at a molecular level, modifications to the ligand can be proposed and evaluated in silico before undertaking extensive synthetic work. For example, models could predict how substituting the ethyl group on this compound with a larger or more electron-withdrawing group would alter the energy barriers of a catalytic cycle, thus guiding the development of more efficient and selective catalysts.

Reactivity and Reaction Mechanisms of Ethyl Methyl Phosphane

Intrinsic Reactivity of the Phosphorus Center

The chemical character of ethyl(methyl)phosphane is fundamentally dictated by the lone pair of electrons on the phosphorus atom. This lone pair is the epicenter of its nucleophilic and basic properties and is the primary site for electrophilic attack and oxidation.

Nucleophilicity and Basicity of Phosphanes

Phosphanes, including this compound, exhibit distinct nucleophilicity and basicity, which are crucial to their reaction chemistry. illinois.edu Generally, phosphines are considered strong nucleophiles but relatively weak bases, especially when compared to their nitrogen analogues, amines. illinois.edureddit.com

Nucleophilicity: The nucleophilicity of the phosphorus atom is enhanced by its large size and high polarizability, making its electron lone pair readily available for attacking electrophilic centers. youtube.com In this compound, the presence of two electron-donating alkyl groups (ethyl and methyl) further increases the electron density on the phosphorus atom, making it a potent nucleophile. cdnsciencepub.com This allows it to participate in a wide range of reactions, such as SN2 substitutions with primary and even some secondary alkyl halides to form phosphonium (B103445) salts. youtube.comyoutube.com The rate of reaction for tertiary phosphines in SN2 substitutions can be significantly faster than that of corresponding amines. illinois.edu

Basicity: While strong nucleophiles, phosphanes are weaker bases than amines. The pKa of the conjugate acid of a trialkylphosphine like triethylphosphine (B1216732) is around 8.7, whereas that of triethylamine (B128534) is about 10.7. illinois.edu The basicity of phosphines is influenced by the electronic effects of the substituents. cdnsciencepub.com The electron-donating nature of the methyl and ethyl groups in this compound enhances its basicity compared to phosphines with electron-withdrawing groups like aryl or halide substituents. cdnsciencepub.com For instance, trialkylphosphines are significantly more basic than triarylphosphines. cdnsciencepub.com

| Property | General Characteristics for Alkylphosphanes | Influence of Ethyl and Methyl Groups |

| Nucleophilicity | High, due to large atomic size and polarizability of phosphorus. youtube.com | Enhanced due to the electron-donating inductive effect of the alkyl groups. |

| Basicity | Weaker than corresponding amines but stronger than arylphosphines. illinois.educdnsciencepub.com | Increased relative to phosphines with electron-withdrawing groups. cdnsciencepub.com |

Electrophilic Attacks at Phosphorus

The electron-rich phosphorus center in this compound is susceptible to attack by a variety of electrophiles. These reactions typically proceed with the formation of a new bond to phosphorus, leading to a change in its coordination number and oxidation state.

A primary example of an electrophilic attack is alkylation. This compound can react with alkyl halides in a classic SN2 reaction, where the phosphorus atom acts as the nucleophile. This results in the formation of a quaternary phosphonium salt. mdpi.com Such reactions are a fundamental method for creating P-C bonds. mdpi.com

Another significant class of electrophilic reactions involves addition to metal centers. Phosphines are excellent ligands in organometallic chemistry, readily donating their lone pair to form coordinate bonds with transition metals. libretexts.org

The general mechanism for bimolecular electrophilic substitution (SE2) at a phosphorus center involves the electrophile interacting with the electron lone pair from the front side, leading to the formation of a new P-Y bond with retention of configuration at the phosphorus center if it is chiral. mdpi.com

Oxidation and Reduction Chemistry of this compound

Oxidation: Phosphanes are easily oxidized. The phosphorus(III) center in this compound can be readily oxidized to a phosphorus(V) state, most commonly forming the corresponding phosphine (B1218219) oxide, ethyl(methyl)phosphine oxide. This oxidation can occur simply upon exposure to air (autoxidation) or by reaction with a wide range of oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.orgnih.gov The high stability of the phosphorus-oxygen double bond in the phosphine oxide product provides a strong thermodynamic driving force for this reaction. This propensity for oxidation means that phosphines often need to be handled under inert atmospheres to prevent degradation. beilstein-journals.org

Reduction: The reverse reaction, the reduction of a phosphine oxide back to the corresponding phosphine, is a challenging but important transformation, particularly for recycling phosphine ligands used in industrial catalysis. nih.gov Direct reduction of the highly stable P=O bond requires potent reducing agents and often harsh conditions. nih.govacs.org A common strategy involves a two-step process:

Activation: The phosphine oxide is first treated with an activating agent, such as oxalyl chloride or phosgene, to convert the oxygen atom into a better leaving group, forming an intermediate chlorophosphonium salt. nih.govacs.org

Reduction: The activated intermediate is then reduced using a reducing agent like hexachlorodisilane (B81481) or even pressurized hydrogen in the presence of a catalyst. nih.govacs.org

Reactions with Organic Electrophiles and Nucleophiles

This compound can react with a diverse array of organic compounds, acting either as a nucleophile to initiate a reaction or as a catalyst.

Addition Reactions to Unsaturated Substrates

As a potent nucleophile, this compound can add to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds (esters, ketones, etc.), nitriles, and sulfones. rsc.orgrsc.org This phospha-Michael addition is a key step in many phosphine-catalyzed reactions. rsc.orgnih.gov

The initial addition of the phosphine to the β-carbon of the Michael acceptor generates a zwitterionic intermediate, specifically a β-phosphonium enolate. rsc.orgnih.gov This intermediate is highly reactive and can participate in several subsequent pathways:

Protonation: In the presence of a proton source, the enolate can be trapped to form a stable β-phosphonium salt. rsc.org

Catalysis: The zwitterionic intermediate can act as a base, deprotonating a pronucleophile (like an alcohol) which then adds to another molecule of the Michael acceptor. nih.gov

Annulations: The zwitterion can act as a reactive intermediate in cycloaddition reactions, such as the Lu [3+2] cycloaddition, leading to the formation of five-membered rings. rsc.orgnih.gov

The reactivity in these additions is influenced by both the phosphine's nucleophilicity and the nature of the unsaturated substrate. rsc.org Michael acceptors with sp-hybridized electrophilic carbons (like alkynes) are generally more reactive towards phosphines than those with sp²-hybridized centers (like alkenes). rsc.org

| Reaction Type | Substrate Example | Intermediate | Product Type |

| Phospha-Michael Addition | Ethyl acrylate (B77674) rsc.org | β-Phosphonium enolate nih.gov | β-Phosphonium adduct |

| Phosphine-Catalyzed Michael Addition | Methyl vinyl ketone + Alcohol nih.gov | β-Phosphonium enolate (as base) nih.gov | β-Alkoxy ketone |

| [3+2] Cycloaddition (Lu Reaction) | Ethyl 2-butynoate + Activated alkene rsc.orgnih.gov | Phosphonium dienolate nih.gov | Cyclopentene derivative |

Substitution Reactions Involving the P-C Bonds

While the P-C bonds in simple alkylphosphanes like this compound are generally stable, they can undergo cleavage under certain conditions. These reactions often involve organometallic intermediates or radical pathways.

One established method for forming P-C bonds is the reaction of metal phosphides with alkyl halides. beilstein-journals.org This involves the deprotonation of a P-H bond in a primary or secondary phosphine to create a highly nucleophilic phosphide (B1233454) anion, which then displaces a halide. mdpi.combeilstein-journals.org

Conversely, P-C bond cleavage can occur in the coordination sphere of a metal center through processes like oxidative addition, where the metal inserts into the P-C bond. libretexts.org Homolytic substitution, involving the reaction of a carbon-centered radical at the phosphorus atom, represents another route for forming P-C bonds, typically using reagents with weak P-heteroatom bonds. nih.gov

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound, a secondary phosphine, can participate in several important rearrangement reactions, which typically involve the migration of a group to the phosphorus atom, driven by the formation of a stable pentavalent phosphorus center. These transformations are fundamental in organophosphorus chemistry for creating new P-C bonds and synthesizing various phosphine oxides and phosphinates.

One of the most significant rearrangements is the Michaelis-Arbuzov reaction . While classically associated with trialkyl phosphites, the reaction is also applicable to phosphinites, such as an O-alkyl ethyl(methyl)phosphinite derivative. The reaction mechanism initiates with a nucleophilic SN2 attack by the trivalent phosphorus atom on an alkyl halide. wikipedia.org This forms a quasi-phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the alkoxy carbon atoms in another SN2 reaction, leading to the dealkylation of the intermediate and the formation of a stable pentavalent phosphine oxide. chemeurope.comjk-sci.com This process effectively rearranges the molecule to form a new P-C bond and a phosphoryl (P=O) group. nih.gov

Another key transformation is the Michaelis-Becker reaction , which involves the alkylation of a sodium salt of a secondary phosphine oxide. For an this compound derivative, this would begin with the deprotonation of ethyl(methyl)phosphine oxide to form the corresponding phosphinite anion. This anion then reacts with an alkyl halide to yield a tertiary phosphine oxide. nih.gov This reaction is known to proceed with high stereospecificity, typically with retention of configuration at the phosphorus center. nih.gov

A third type of rearrangement is the acs.orgacs.org-sigmatropic rearrangement , observed, for instance, in allylphosphinites. An this compound-derived allylphosphinite can rearrange to form an allyl phosphine oxide, a transformation that is valuable in the synthesis of specific chiral phosphine ligands. researchgate.net

These rearrangements are summarized in the table below, illustrating the transformation of various this compound derivatives.

| Rearrangement Type | Starting Derivative of this compound | Reactant | Key Intermediate | Final Product |

| Michaelis-Arbuzov | O-Alkyl ethyl(methyl)phosphinite | Alkyl Halide (R'-X) | Phosphonium Salt | Ethyl(methyl)(R')phosphine oxide |

| Michaelis-Becker | Ethyl(methyl)phosphine oxide | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Phosphinite Anion | Ethyl(methyl)(R')phosphine oxide |

| acs.orgacs.org-Sigmatropic | Allyl ethyl(methyl)phosphinite | Heat | Cyclic Transition State | Allyl(ethyl)methylphosphine oxide |

Mechanistic Studies of Specific Transformations

The mechanisms of reactions involving phosphines have been a subject of extensive research. Mechanistic studies provide critical insights into reaction pathways, intermediates, and the factors that control reaction rates and selectivity.

Kinetic Analyses of Reaction Rates

Kinetic studies are essential for quantifying the reactivity of phosphines and understanding the factors that influence reaction rates. While specific kinetic data for this compound is not extensively documented, studies on analogous phosphines provide a clear framework for understanding its reactivity. The rate of phosphine-involved reactions, such as nucleophilic addition to Michael acceptors, is highly dependent on the steric and electronic properties of the phosphine.

For instance, the kinetics of the addition of various tertiary phosphines to electrophilic alkenes (Michael acceptors) have been measured. The reactions typically follow second-order kinetics, being first order in both the phosphine and the electrophile. rsc.org The nucleophilicity of the phosphine is a dominant factor; more electron-donating alkyl groups on the phosphorus atom generally increase the reaction rate. However, this electronic effect is often modulated by steric hindrance.

The table below presents second-order rate constants for the addition of several phosphines to ethyl acrylate. By comparing these values, we can infer the relative reactivity of a tertiary derivative of this compound, such as diethyl(methyl)phosphine or ethyl(dimethyl)phosphine. Given its small alkyl groups, this compound, when functionalized into a tertiary phosphine, would be expected to be a strong nucleophile with relatively low steric bulk, suggesting its reactions would be kinetically favorable compared to bulkier phosphines like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). rsc.org

| Phosphine (PR₃) | Second-Order Rate Constant (k₂) in CH₂Cl₂ at 20 °C (M⁻¹s⁻¹) |

| P(p-tolyl)₃ | 1.13 x 10⁻³ |

| PPh₃ | 7.05 x 10⁻⁴ |

| PMePh₂ | 1.66 x 10⁻³ |

| PEt₃ | 1.34 |

| PBu₃ | 0.93 |

Data sourced from a kinetic study on phosphine additions to ethyl acrylate. rsc.org

The rate-limiting step in many of these catalytic cycles is the initial nucleophilic attack of the phosphine on the electrophile. rsc.org In reactions like the Michaelis-Arbuzov rearrangement, the initial SN2 attack on the alkyl halide is also a critical kinetic checkpoint. The rate of this step follows the expected trend for alkyl halides (I > Br > Cl) and is fastest for primary halides. nih.gov

Characterization of Intermediates and Transition States

The transformations of this compound and its derivatives proceed through a series of transient species, including intermediates and transition states, whose characterization is key to a complete mechanistic understanding.

Intermediates: A common intermediate in reactions of trivalent phosphorus compounds is the phosphonium salt . In the Michaelis-Arbuzov reaction, a phosphonium cation is formed upon the initial SN2 attack of the phosphine derivative on an alkyl halide. wikipedia.org While often transient, some phosphonium salts are stable enough to be isolated and characterized using techniques like ³¹P, ¹H, and ¹³C NMR spectroscopy and X-ray crystallography. wikipedia.orgrsc.org In phosphine-catalyzed reactions, nucleophilic addition to an activated alkene or alkyne generates a zwitterionic intermediate , which is central to the catalytic cycle. rsc.orgacs.org For ylide hydrolysis reactions, a P-hydroxytetraorganophosphorane has been identified as a key intermediate. This pentacoordinate species was long postulated but has been directly observed and characterized by low-temperature NMR, confirming its role in the reaction pathway. rsc.org

Transition States: Transition states are high-energy, fleeting structures that cannot be isolated but can be modeled using computational chemistry. Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of a reaction, calculating the activation energies (ΔG‡) for various steps. rsc.orgacs.org For instance, in phosphine-catalyzed ring expansion reactions, DFT studies have elucidated a two-stage mechanism involving SN2-type ring-opening followed by an SN2'-type ring closure, identifying the key transition states for each step. acs.org Similarly, calculations on the oxidative addition of aryl halides to palladium-phosphine complexes have helped to distinguish between different mechanistic pathways (e.g., dissociative vs. associative) by comparing the energies of their respective transition states. rsc.org

| Species Type | Reaction Context | Characterization/Investigation Method |

| Intermediate: Phosphonium Salt | Michaelis-Arbuzov Reaction, Alkylation | NMR Spectroscopy (³¹P, ¹H, ¹³C), X-ray Crystallography wikipedia.orgrsc.org |

| Intermediate: Zwitterion | Phosphine-Catalyzed Michael Addition | Trapping experiments, DFT Calculations, NMR Spectroscopy rsc.orgacs.org |

| Intermediate: P-Hydroxytetraorganophosphorane | Phosphonium Salt / Ylide Hydrolysis | Low-Temperature NMR Spectroscopy rsc.org |

| Transition State | General Reaction Mechanisms | Computational Chemistry (DFT Calculations) acs.orgrsc.orgacs.org |

Elucidation of Stereochemical Outcomes and Regioselectivity

When this compound or its derivatives are chiral at the phosphorus center, the stereochemical course of their reactions becomes a critical aspect. Similarly, in addition reactions to unsymmetrical substrates, the regioselectivity—the site at which the phosphine group adds—is a key determinant of the final product structure.

Stereochemical Outcomes: The synthesis of P-stereogenic compounds, such as ethyl(methyl)phenylphosphine oxide, allows for the study of stereochemistry at the phosphorus atom. Nucleophilic substitution at a P-chiral center can proceed with either inversion or retention of configuration, depending on the reactants and mechanism. For example, the reaction of a P-stereogenic chlorophosphine with a Grignard reagent shows remarkable substrate control: aromatic Grignard reagents typically lead to retention of configuration, whereas aliphatic Grignard reagents result in inversion . nih.gov This is attributed to the electronic repulsion between the π-system of the aryl nucleophile and the lone pair on the phosphorus atom in the transition state. In contrast, the Michaelis-Becker alkylation of a P-chiral secondary phosphine oxide generally proceeds with retention of configuration. nih.gov Nickel-catalyzed allylation of secondary phosphine oxides has also been shown to occur with retention of P-stereochemistry. acs.org

| Reaction of P-Chiral Derivative | Reactant | Stereochemical Outcome at Phosphorus |

| Chlorophosphine + Aliphatic Grignard (R-MgX) | R = Alkyl | Inversion nih.gov |

| Chlorophosphine + Aromatic Grignard (Ar-MgX) | Ar = Aryl | Retention nih.gov |

| Secondary Phosphine Oxide + Alkyl Halide (Michaelis-Becker) | R-X | Retention nih.gov |

| Secondary Phosphine Oxide + Allylic Carbonate (Ni-catalyzed) | Allyl-OCO₂R | Retention acs.org |

Regioselectivity: The addition of the P-H bond of a secondary phosphine like this compound across an alkyne (hydrophosphination) is a powerful method for forming vinylphosphines. The regioselectivity of this addition can be controlled. nih.govacs.org